molecular formula C9H11BO3 B6327313 2,5-Dimethyl-4-formylphenylboronic acid CAS No. 2121513-06-0

2,5-Dimethyl-4-formylphenylboronic acid

Cat. No. B6327313
M. Wt: 177.99 g/mol
InChI Key: MVQMHCCACPAQAM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-formylphenylboronic acid is a chemical compound with the CAS Number: 2121513-06-0 . It has a molecular weight of 178 . The IUPAC name for this compound is 4-formyl-2,5-dimethylphenylboronic acid .


Molecular Structure Analysis

The InChI code for 2,5-Dimethyl-4-formylphenylboronic acid is 1S/C9H11BO3/c1-6-4-9 (10 (12)13)7 (2)3-8 (6)5-11/h3-5,12-13H,1-2H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including 2,5-Dimethyl-4-formylphenylboronic acid, are known to be involved in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .

Scientific Research Applications

Reaction with Morpholine

2,5-Dimethyl-4-formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, exhibiting the typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state. This reaction highlights the compound's potential in forming benzoxaboroles, which have various applications, including medicinal chemistry and materials science (Sporzyński et al., 2005).

Bioorthogonal Coupling Reactions

The reaction of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution at low, equimolar concentrations of the reagents results in a stable product, 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine, rapidly and without side products. This bioorthogonal reaction is orthogonal to protein functional groups and withstands SDS-PAGE analysis, making it useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).

Fluorescent Probe for Monosaccharides

A highly fluorescent probe based on boron-dipyrromethene functionalized with a phenylboronic acid group synthesized from 4-formylphenylboronic acid and 2,4-dimethylpyrrol exhibits spectral changes in both absorption and emission spectra in the presence of sugars. This application is particularly relevant in the development of sensitive and selective sensors for the detection of monosaccharides, which can be useful in various biochemical and medical applications (Dicesare & Lakowicz, 2001).

Spectroscopy Studies and Adsorption Mechanism

Spectroscopic studies (FT-IR, FT-Raman, SERS) on fluoro and formyl analogues of phenylboronic acids, including 2-formylphenylboronic acid, reveal the influence of substituent type and position on the adsorption modes of these compounds on silver nanoparticles. This research contributes to a better understanding of the surface chemistry and adsorption mechanisms of boronic acids, which is critical in the development of sensing applications and surface chemistry (Piergies et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

(4-formyl-2,5-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQMHCCACPAQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C=O)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246398
Record name Boronic acid, B-(4-formyl-2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-formylphenylboronic acid

CAS RN

2121513-06-0
Record name Boronic acid, B-(4-formyl-2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-formyl-2,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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